![molecular formula C20H19BrN4O3 B14966987 N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14966987.png)
N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a quinoxaline core, which is known for its biological activity and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline ring. The bromophenyl carbamoyl moiety can be introduced through a nucleophilic substitution reaction using 2-bromophenyl isocyanate. The final step involves the coupling of the quinoxaline derivative with N-methylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.
化学反应分析
Types of Reactions
N-(4-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.
Biology: Its biological activity makes it a candidate for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound’s potential therapeutic properties could be explored for the development of new drugs, particularly in the areas of oncology and infectious diseases.
Industry: It may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
作用机制
The mechanism of action of N-(4-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The bromophenyl carbamoyl moiety may enhance binding affinity or selectivity, while the N-methylpropanamide group could influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
N-(4-Bromophenyl)-2-chloro-benzamide: Shares the bromophenyl moiety but differs in the core structure.
N-(4-Bromophenyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxide: Similar in having a bromophenyl group but with a different heterocyclic core.
2-Bromobenzamide: A simpler analog with a bromophenyl group attached to a benzamide core.
Uniqueness
N-(4-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-3-OXO-3,4-DIHYDROQUINOXALIN-2-YL)-N-METHYLPROPANAMIDE is unique due to its combination of a quinoxaline core with a bromophenyl carbamoyl moiety and an N-methylpropanamide group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for various applications.
属性
分子式 |
C20H19BrN4O3 |
|---|---|
分子量 |
443.3 g/mol |
IUPAC 名称 |
N-[4-[2-(2-bromoanilino)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-methylpropanamide |
InChI |
InChI=1S/C20H19BrN4O3/c1-3-18(27)24(2)19-20(28)25(16-11-7-6-10-15(16)23-19)12-17(26)22-14-9-5-4-8-13(14)21/h4-11H,3,12H2,1-2H3,(H,22,26) |
InChI 键 |
DCAATBGLNYVCSC-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N(C)C1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-bromo-2-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14966913.png)
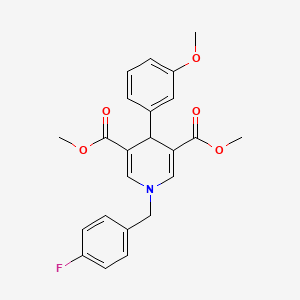
![7-(1-Benzofuran-2-YL)-2-(furan-2-YL)-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B14966927.png)
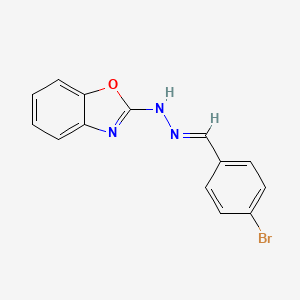
![N-(4-phenoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14966949.png)
![6-ethyl-N-(4-ethylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966957.png)
![9-methyl-8-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-1,9-dihydro-6H-purin-6-one](/img/structure/B14966962.png)
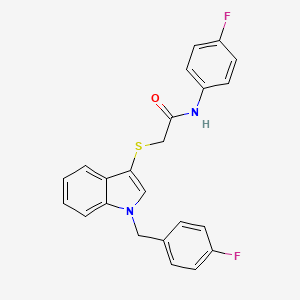
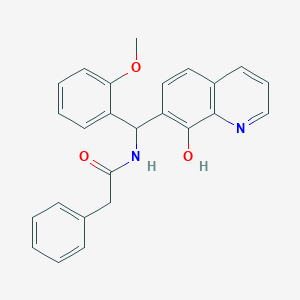
![3-(4-Chlorophenyl)-4-[(3-fluorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B14966989.png)
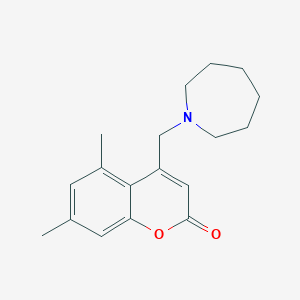
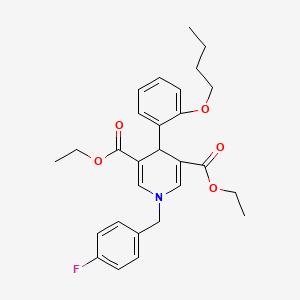
![N,2'-dicyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14967009.png)
![5-bromo-2-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14967011.png)
